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Compound of Interest

Compound Name: MK-0354

Cat. No.: B7856180 Get Quote

An In-Depth Technical Guide to MK-0354: A Partial Agonist of the Nicotinic Acid Receptor

(GPR109A)

Introduction
MK-0354, chemically known as 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole, is a

selective partial agonist for the G-protein coupled receptor 109A (GPR109A), the high-affinity

receptor for nicotinic acid (niacin).[1] Developed as a potential treatment for dyslipidemia, MK-
0354 was designed to retain the beneficial antilipolytic effects of niacin while minimizing the

common and often poorly tolerated side effect of cutaneous flushing.[1][2] While clinical trials

ultimately showed a disconnect between its potent reduction of free fatty acids and long-term

lipid profile improvements, the study of MK-0354 has provided invaluable insights into the

distinct signaling pathways downstream of GPR109A activation, effectively helping to decouple

the receptor's therapeutic actions from its side effects.[2] This guide provides a comprehensive

technical overview of MK-0354, including its pharmacological data, the experimental protocols

used for its characterization, and the signaling pathways it modulates.

Data Presentation
The pharmacological profile of MK-0354 has been characterized through a series of in vitro

and in vivo studies, including human clinical trials. The quantitative data from these studies are

summarized below.

Table 1: In Vitro Receptor Activity
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Parameter Species Value Reference

EC₅₀ Human (hGPR109a) 1.65 µM

EC₅₀ Mouse (mGPR109a) 1.08 µM

Kᵢ Human (hGPR109a) 505 nM

GPR109b Activity Not specified No activation

EC₅₀ (Half maximal effective concentration) represents the concentration of a drug that induces

a response halfway between the baseline and maximum after a specified exposure time. Kᵢ

(Inhibition constant) indicates the binding affinity of a ligand to a receptor.

Table 2: Human Clinical Trial Data (Phase I & II)
Parameter MK-0354 Dose Effect Reference

Free Fatty Acids (FFA)
300 - 4000 mg (single

dose)

Robust, dose-related

reduction over 5

hours.

Free Fatty Acids (FFA)
up to 3600 mg (7

days)

Sustained

suppression similar to

a single dose.

High-Density

Lipoprotein

Cholesterol (HDL-C)

2.5 g (4 weeks)

No clinically

meaningful effect

(0.4% change).

Low-Density

Lipoprotein

Cholesterol (LDL-C)

2.5 g (4 weeks)

No clinically

meaningful effect

(-9.8% change).

Triglycerides (TG) 2.5 g (4 weeks)

No clinically

meaningful effect

(-5.8% change).

Cutaneous Flushing Up to 4000 mg
Minimal to no flushing

observed.
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Signaling Pathways
Activation of GPR109A by agonists initiates distinct downstream signaling cascades. As a

partial and potentially biased agonist, MK-0354 preferentially activates the anti-lipolytic

pathway over the pathway responsible for flushing.

Anti-Lipolytic Pathway in Adipocytes
In adipocytes, GPR109A is coupled to an inhibitory G-protein (Gᵢ). Agonist binding, including by

MK-0354, leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic

AMP (cAMP) levels. This reduction in cAMP decreases the activity of protein kinase A (PKA),

leading to reduced phosphorylation and activation of hormone-sensitive lipase (HSL), the key

enzyme responsible for breaking down triglycerides into free fatty acids (lipolysis). The net

result is a decrease in the release of FFAs from adipose tissue into the bloodstream.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. Effects of a niacin receptor partial agonist, MK-0354, on plasma free fatty acids, lipids, and
cutaneous flushing in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b7856180?utm_src=pdf-body-img
https://www.benchchem.com/product/b7856180?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/abs/10.1021/jm800258p
https://pubmed.ncbi.nlm.nih.gov/21291763/
https://pubmed.ncbi.nlm.nih.gov/21291763/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7856180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [MK-0354 as a partial agonist of the nicotinic acid
receptor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7856180#mk-0354-as-a-partial-agonist-of-the-
nicotinic-acid-receptor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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